Atracurium Impurity V, a mixture of diastereomers, is a significant impurity associated with the neuromuscular blocker atracurium. This compound is primarily identified during the synthesis and purification processes of atracurium, which is used in anesthesia to facilitate intubation and relax skeletal muscles during surgery. Understanding the characteristics of Atracurium Impurity V is crucial for ensuring the safety and efficacy of atracurium formulations.
Atracurium Impurity V arises as a byproduct during the multi-step synthesis of atracurium. The presence of multiple chiral centers in the atracurium molecule leads to the formation of various diastereomers, including this specific impurity. Its identification is essential for quality control in pharmaceutical manufacturing.
Atracurium Impurity V is classified as a pharmaceutical impurity. It falls within the category of quaternary ammonium compounds, which are known for their neuromuscular blocking properties. The characterization of such impurities is vital for regulatory compliance and therapeutic safety.
The synthesis of Atracurium Impurity V involves several key steps:
The industrial production methods mirror laboratory synthesis but are scaled up for efficiency. Large reactors and precise control over reaction conditions are crucial to achieving consistent yields and purities. Purification techniques such as crystallization and chromatography are employed to isolate Atracurium Impurity V from other components in the reaction mixture .
Atracurium Impurity V consists of several diastereomers, each characterized by distinct spatial arrangements around its chiral centers. The molecular formula can vary slightly depending on the specific diastereomer present, but it generally retains a core structure derived from atracurium.
The molecular weight and structural data for Atracurium Impurity V can be inferred from its relationship to atracurium, with variations based on its specific diastereomeric form. The compound's stereochemistry plays a critical role in its biological activity and interaction with receptors .
Atracurium Impurity V can participate in various chemical reactions:
Common reagents for these reactions include:
Atracurium functions as a neuromuscular blocker by competing with acetylcholine at the neuromuscular junction, leading to muscle relaxation. Its impurities, including Atracurium Impurity V, may influence this action but typically do not contribute significantly to pharmacological effects due to their low concentrations.
The specific mechanism involves:
Relevant data indicate that impurities like Atracurium Impurity V must be monitored closely during production to ensure they remain within regulatory limits .
Atracurium Impurity V primarily serves as a subject for analytical chemistry studies aimed at understanding drug purity and stability. Its analysis is crucial in:
Atracurium Impurity V (CAS 1075726-86-1) is a mono-quaternary ammonium compound derived from incomplete esterification during atracurium besylate synthesis. Its structure retains one acrylate ester group and one carboxylic acid terminus, contrasting with the symmetric diester structure of atracurium besylate [3] [10]. The impurity exists as a mixture of diastereomers due to two chiral centers in its tetrahydropapaverine-derived core. These chiral centers generate R-cis and R-trans configurations relative to the benzyl substituent, as confirmed by chiral-phase analytical methods [3] [10]. The diastereomeric ratio is process-dependent but typically reflects kinetic vs. thermodynamic esterification pathways.
Table 1: Stereochemical Features of Atracurium Impurity V
Stereochemical Feature | Description | Analytical Method |
---|---|---|
Chiral Centers | 2 (C1 and C2 positions) | Chiral HPLC |
Predominant Diastereomers | R-cis, R-trans | NMR & Optical Rotation |
Configuration Origin | Incomplete stereoselective esterification | Reaction Monitoring |
Structural characterization of Atracurium Impurity V relies on multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS):
Table 2: Key NMR Assignments for Atracurium Impurity V
Atom Group | 1H Chemical Shift (δ) | 13C Chemical Shift (δ) | Multiplicity |
---|---|---|---|
OCH₃ (Veratryl) | 3.82, 3.85 | 56.1, 56.3 | Singlets |
N⁺-CH₃ | 3.15 | 62.5 | Singlet |
COOCH₃ | 3.67 | 51.8 | Singlet |
Aromatic H | 6.65–7.10 | 110–150 | Multiplets |
CH₂COO⁻ | 2.45 | 34.2 | Triplet |
Atracurium Impurity V differs critically from atracurium besylate and cisatracurium in symmetry, charge distribution, and stereochemical purity:
Table 3: Structural Comparison with Related Compounds
Parameter | Atracurium Impurity V | Atracurium Besylate | Cisatracurium |
---|---|---|---|
Molecular Formula | C₂₅H₃₄NO₆·I | C₆₅H₈₂N₂O₁₈S₂ | C₆₅H₈₂N₂O₁₈S₂ |
Quaternary Centers | 1 | 2 | 2 |
Ester Groups | 1 | 2 | 2 |
Chiral Centers | 2 | 4 | 4 |
Key Functional Groups | Carboxylic acid, mono-ester | Di-ester | Di-ester |
Regulatory Status | Process impurity (ICH Q3B) | API | API |
Systematic Nomenclature
Regulatory Classification
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7